Lapatin B

Description

Contextualizing Lapatin B within Spiroquinazoline (B1250128) Alkaloids

This compound belongs to the class of spiroquinazoline alkaloids. rsc.org Spiroquinazoline alkaloids are a group of natural products characterized by a spirocyclic ring system containing a quinazoline (B50416) core. ctdbase.orgresearchgate.net This unique structural motif contributes to their interesting chemical properties and potential biological interactions. This compound, along with Lapatin A, was identified as a spiro-quinazoline metabolite. rsc.org Other members of this family include spiroquinazoline, alantrypinone (B1248235), alantryphenone, alantryleunone, and serantrypinone. rsc.orgresearchgate.netthieme-connect.comsemanticscholar.org These related compounds also originate from fungal sources and have been noted for various effects, such as activity as substance P and GABA receptor antagonists. thieme-connect.com

Significance of Fungal Metabolites in Chemical Research

Fungi are prolific producers of a vast array of secondary metabolites with diverse chemical structures and significant bioactivity. frontiersin.orgasm.org These compounds include antibiotics, mycotoxins, and other bioactive molecules crucial for studying fungal biology, ecology, and interactions with other organisms. scbt.com Chemical research on fungal metabolites has been on the rise, leading to the isolation of numerous new compounds. frontiersin.org Fungal secondary metabolites are considered valuable chemical entities for potential applications in medicine and agrochemicals. frontiersin.orgasm.org They serve as valuable tools for understanding biochemical pathways and developing methods for controlling fungal diseases. scbt.com The discovery of penicillin, the first broad-spectrum antibiotic, from a fungus highlights the historical and ongoing importance of fungal metabolites in drug development. frontiersin.orgasm.org

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its isolation from fungal sources, the determination of its chemical structure, and the development of synthetic routes. This compound has been isolated from fungi, including Penicillium lapatayae and Penicillium adametzioides. rsc.orgsemanticscholar.orgscispace.com Structural elucidation has been achieved through spectroscopic methods, particularly NMR techniques. thieme-connect.comsemanticscholar.orgresearchgate.net The unique spiroquinazoline core of this compound has also made it an attractive target for total synthesis. A 5-step total synthesis of racemic (±)-Lapatin B has been reported, utilizing an aza-Diels-Alder reaction as a key step. rsc.orgnih.govfigshare.com This synthetic work not only confirms the assigned structure but also provides pathways for generating analogues for further study.

Here is a summary of some research findings related to this compound and related spiroquinazoline alkaloids:

| Compound | Source Fungus | Key Research Finding |

| Lapatin A and B | Penicillium lapatayae | Isolated as spiro-quinazoline metabolites. rsc.org |

| Lapatin analogues | Aspergillus sp. MYC-2075 | Isolated and identified based on spectroscopic data. thieme-connect.com |

| Alanditrypinone | Eupenicillium spp. | Isolated from Murraya paniculata-derived fungus. rsc.org |

| Quinadolines A and B | Aspergillus sp. FKI-1746 | Isolated and showed moderate inhibition of lipid droplet synthesis. rsc.org |

| (±)-Lapatin B | Microfungal alkaloid | Total synthesis achieved via aza-Diels-Alder reaction. nih.govfigshare.com |

Note: The PubChem CID for this compound is 11256866. nih.gov It is important not to confuse this compound with Lapatinib (PubChem CID: 208908), which is a distinct synthetic drug used in cancer treatment. nih.govwikipedia.orgdrugbank.com

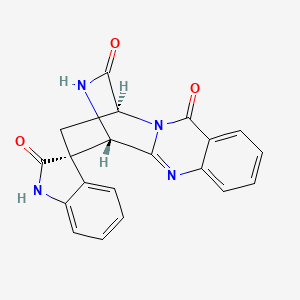

This compound is a spiroquinazoline alkaloid that has been isolated from certain fungal species. Its structure and occurrence have been the subject of scientific investigation.

Structure

3D Structure

Properties

Molecular Formula |

C20H14N4O3 |

|---|---|

Molecular Weight |

358.3 g/mol |

IUPAC Name |

(1'S,3S,12'S)-spiro[1H-indole-3,16'-2,10,13-triazatetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,10-tetraene]-2,3',14'-trione |

InChI |

InChI=1S/C20H14N4O3/c25-17-14-9-20(11-6-2-4-8-13(11)22-19(20)27)15(23-17)16-21-12-7-3-1-5-10(12)18(26)24(14)16/h1-8,14-15H,9H2,(H,22,27)(H,23,25)/t14-,15+,20-/m0/s1 |

InChI Key |

RSCQCCZWYNEMPN-MDOVXXIYSA-N |

Isomeric SMILES |

C1[C@H]2C(=O)N[C@@H]([C@@]13C4=CC=CC=C4NC3=O)C5=NC6=CC=CC=C6C(=O)N25 |

Canonical SMILES |

C1C2C(=O)NC(C13C4=CC=CC=C4NC3=O)C5=NC6=CC=CC=C6C(=O)N25 |

Synonyms |

lapatin B |

Origin of Product |

United States |

Isolation and Characterization of Lapatin B

Structural Elucidation of Lapatin B

Spectroscopic Analysis for Structural Assignment

The structural assignment of Lapatin B was achieved through the detailed interpretation of data obtained from various spectroscopic techniques. acs.orgsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, was the primary tool for elucidating the intricate structure of this compound. acs.orgsemanticscholar.orgnih.gov Analysis of the chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, complemented by correlation data from 2D NMR experiments, allowed for the assignment of individual atoms and the determination of connectivity within the molecule. acs.orgsemanticscholar.orgacs.orgmdpi.combeilstein-journals.orgmdpi.comacs.orgresearchgate.net

The ¹H NMR spectrum of this compound provided crucial information about the types of protons present and their local chemical environments. Analysis of the chemical shifts (δ) and coupling constants (J values) allowed for the identification of distinct proton systems, such as aromatic protons, methylene (B1212753) groups, and methine protons. acs.orgsemanticscholar.org For instance, signals corresponding to aromatic rings, characteristic of the quinazolinone and potentially other aromatic moieties within the spiroquinazoline (B1250128) framework, were observed. semanticscholar.org The presence of specific coupling patterns helped in piecing together adjacent proton environments. acs.org

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Inferred) |

|---|---|---|---|

| Aromatic protons | |||

| Methylene protons | |||

| Methine protons | |||

| Amide proton |

Note: Specific ¹H NMR data values for this compound (compound 2) can be found in the literature, such as Table 1 in J. Nat. Prod. 2008, 71, 9, 1526–1530. acs.org

The ¹³C NMR spectrum provided information on the carbon skeleton of this compound. Analysis of the chemical shifts (δ) of the carbon signals, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allowed for the classification of carbon atoms as methyl, methylene, methine, or quaternary carbons. semanticscholar.orgfrontiersin.orgnp-mrd.orgbeilstein-journals.org The positions of signals in the spectrum are indicative of the electronic environment of each carbon atom, providing insights into the functional groups and structural features present. semanticscholar.orgfrontiersin.orgnp-mrd.orgbeilstein-journals.org

| Chemical Shift (δ, ppm) | Type of Carbon (Inferred) | Assignment (Inferred) |

|---|---|---|

| Quaternary | Carbonyl carbons | |

| Quaternary | Aromatic carbons (quaternary) | |

| Methine | Aromatic carbons (CH) | |

| Methylene | ||

| Methine |

Note: Selected ¹³C NMR chemical shifts for this compound (compound 9) are presented in Table 2 of the review in Mini-Reviews in Organic Chemistry, 2012, Vol. 9, No. 1, 32-65. semanticscholar.org

Two-dimensional NMR experiments were indispensable for establishing the connectivity and spatial relationships between atoms in this compound. acs.orgsemanticscholar.orgacs.orgmdpi.combeilstein-journals.orgmdpi.comacs.orgresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between coupled protons, indicating protons on adjacent carbon atoms. acs.orgacs.orgmdpi.combeilstein-journals.orgresearchgate.net This helps in assembling fragments of the molecule by tracing coupled spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): HMQC or HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). acs.orgmdpi.commdpi.comresearchgate.net This is crucial for assigning proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum displays correlations between protons and carbons that are separated by two or three bonds. acs.orgacs.orgmdpi.combeilstein-journals.orgmdpi.comacs.orgresearchgate.net These long-range correlations are particularly valuable for connecting different parts of the molecule, identifying quaternary carbons, and confirming the positions of substituents. acs.orgacs.orgbeilstein-journals.orgmdpi.comacs.org For this compound (compound 2), HMBC correlations were used to confirm the assignment of a proton at 4.34 ppm to the C-2 position and its correlations to C-1, C-3, C-12, C-13, and C-20, supporting the condensed spiroquinazoline structure. acs.org

| 2D NMR Experiment | Information Provided | Key Correlations for Structural Elucidation |

|---|---|---|

| COSY | Proton-proton connectivity (through bonds) | Identifying coupled proton systems |

| HMQC/HSQC | Direct proton-carbon connectivity (¹J correlation) | Assigning proton signals to specific carbons |

| HMBC | Long-range proton-carbon connectivity (²J and ³J correlations) | Connecting molecular fragments, identifying quaternary carbons, confirming substituent positions |

Mass Spectrometry (MS) Data for Molecular Formula Determination

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), was used to determine the molecular weight and elemental composition of this compound. acs.orgresearchgate.netmdpi.comresearchgate.net High-resolution electrospray ionization mass spectrometry (HRESIMS) data for this compound (compound 2) showed an observed protonated molecule peak ([M + H]⁺) at m/z 414.1658. acs.org This value was consistent with the calculated mass for a molecular formula of C₂₀H₁₄N₄O₃ (calculated m/z 414.1644), thus establishing the molecular formula of this compound. acs.orgnih.gov

| Mass Spectrometry Technique | Ion Type | Observed m/z | Calculated m/z (for C₂₀H₁₄N₄O₃) | Molecular Formula |

|---|---|---|---|---|

| HRESIMS acs.org | [M + H]⁺ | 414.1658 | 414.1644 | C₂₀H₁₄N₄O₃ nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provided information about the electronic transitions within the this compound molecule, particularly the presence of conjugated pi systems. acs.orgsemanticscholar.orgresearchgate.netiphy.ac.cn The UV spectrum of this compound (compound 2) exhibited absorption maxima (λmax) at specific wavelengths, which were characteristic of a quinazolinone chromophore. acs.orgsemanticscholar.org The recorded UV data included λmax values at 206, 237, 255, 257, and 306 nm, with corresponding log ε values of 4.43, 4.05, 3.96, 3.97, and 3.50, respectively. acs.org The similarity of the UV spectrum of this compound to that of spiroquinazoline further supported the presence of this core structural feature. semanticscholar.org

| Wavelength (λmax, nm) | Log ε | Chromophore (Inferred) |

|---|---|---|

| 206 | 4.43 | Quinazolinone / Conjugated system |

| 237 | 4.05 | Quinazolinone / Conjugated system |

| 255 | 3.96 | Quinazolinone / Conjugated system |

| 257 | 3.97 | Quinazolinone / Conjugated system |

| 306 | 3.50 | Quinazolinone / Conjugated system |

Stereochemical Determination

Determining the stereochemistry, particularly the absolute configuration, of spirocyclic compounds like this compound is a critical aspect of their characterization. Spectroscopic methods, such as Circular Dichroism (CD) spectroscopy, and confirmation through chemical synthesis have been instrumental in this regard.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, especially those with suitable chromophores. nih.gov In the case of spiroquinazoline alkaloids, including this compound, CD spectra have been reported and utilized to assign absolute configurations. semanticscholar.org

This compound exhibits characteristic Cotton effects in its CD spectrum. semanticscholar.org These Cotton effects, which are the differential absorption of left and right circularly polarized light, are directly related to the molecule's three-dimensional structure and chirality. nih.gov Comparisons of the CD spectrum of this compound with those of structurally related spiroquinazoline alkaloids with known absolute configurations, such as lapatin A, alantrypinone (B1248235), and serantrypinone, have been made. semanticscholar.org this compound shows similar Cotton effects to lapatin A, while exhibiting opposite Cotton effects compared to alantrypinone and serantrypinone. semanticscholar.org This comparative analysis of CD spectra provided a basis for the initial assignment of the absolute configuration of this compound. semanticscholar.org

Confirmation of Stereochemistry via Chemical Synthesis

Chemical synthesis plays a vital role in confirming the proposed structure and absolute stereochemistry of natural products. semanticscholar.org Several synthetic approaches towards spiroquinazoline alkaloids, including this compound, have been developed. researchgate.netresearchgate.netresearchgate.net

One synthetic route confirmed that the absolute configuration of this compound is pseudoenantiomeric with alantrypinone and serantrypinone. semanticscholar.orgresearchgate.net This confirmation was achieved by synthesizing this compound and comparing the synthetic product's properties, including spectroscopic data and potentially optical rotation or CD spectrum, with those of the natural isolate. semanticscholar.orgresearchgate.net The synthesis of (-)-Lapatin B has been achieved starting from L-tryptophan, highlighting the role of chiral starting materials in controlling the stereochemistry of the final product. researchgate.netresearchgate.net Key reactions in these syntheses have involved steps such as oxidative cyclization and indole-to-oxindole transformations, carefully designed to build the spiroquinazoline core with the desired stereochemistry. researchgate.netresearchgate.net The successful synthesis of this compound with spectroscopic and stereochemical properties matching the natural product provides strong evidence supporting the assigned absolute configuration. semanticscholar.orgresearchgate.net

Biosynthetic Pathways of Lapatin B

Proposed Precursors and Enzymatic Transformations

Based on the structure of Lapatin B and the known biosynthesis of related fungal alkaloids, it is proposed that the compound originates from amino acid precursors. Tryptophan is considered a likely starting material, contributing the indole (B1671886) ring and a significant portion of the spirocyclic system. semanticscholar.orgresearchgate.netresearchgate.net

The assembly of the this compound core structure likely involves the condensation of these precursors, followed by a series of modifications including cyclization, oxidation, and rearrangement reactions. While specific enzymatic details for each step in this compound biosynthesis are not extensively reported, analogous pathways in other fungal alkaloids suggest the involvement of enzymes such as nonribosomal peptide synthetases (NRPSs) for initial condensation steps, oxidoreductases for introducing oxygen functionalities and facilitating cyclizations, and potentially enzymes catalyzing carbon-carbon bond formation to construct the spiro center. acs.orgnih.govrsc.org

Chemical synthesis studies of this compound have demonstrated the feasibility of constructing the spiroquinazoline (B1250128) core through key reactions like oxidative cyclization and indole-to-oxindole transformations, providing potential chemical analogies for the biological process. researchgate.netresearchgate.net

Comparative Biosynthesis within the Spiroquinazoline Family

This compound belongs to the spiroquinazoline family of alkaloids, which share a characteristic spirocyclic system linked to a quinazoline (B50416) or related core. rsc.orgsemanticscholar.org Comparative biosynthetic studies within this family, including compounds like spiroquinazoline, alantrypinone (B1248235), and serantrypinone, suggest commonalities in their biosynthetic origins, often involving tryptophan as a key precursor. semanticscholar.orgresearchgate.netresearchgate.net

Variations in the enzymatic machinery and the sequence of transformations likely account for the structural diversity observed within the spiroquinazoline family. While the precise steps may differ, the underlying biosynthetic logic of assembling complex scaffolds from simpler amino acid building blocks through a series of enzymatic tailoring steps is likely conserved. Studies on the biosynthesis of other fungal indole alkaloids, such as the tryptoquialanine (B1250213) and fumiquinazoline pathways, provide models for the types of enzymatic reactions and gene clusters that might be involved in spiroquinazoline biosynthesis. acs.orgnih.gov

Genetic and Enzymatic Studies on this compound Production (if reported)

As of the currently available information, detailed genetic and enzymatic studies specifically focused on the biosynthesis of this compound in Penicillium lapatayae are not widely reported in the primary literature search results. While significant progress has been made in elucidating the biosynthetic pathways of other fungal alkaloids through genetic manipulation and enzyme characterization, similar studies for this compound appear limited.

Research in this area would typically involve identifying the gene cluster responsible for this compound production, followed by functional characterization of the individual genes and the enzymes they encode. Such studies could involve gene knockout or overexpression experiments, as well as in vitro enzymatic assays to confirm the proposed biochemical transformations. The absence of detailed reports suggests that the genetic and enzymatic basis of this compound biosynthesis remains an area for future research.

Total Synthesis of Lapatin B and Analogues

Rationale for Synthetic Endeavors

The total synthesis of Lapatin B, a microfungal alkaloid, is pursued for several compelling scientific reasons. The primary motivation stems from its complex and intriguing molecular architecture, which features a spiro-quinazoline core. This structural complexity presents a significant challenge to synthetic chemists and serves as an excellent platform for developing and validating new synthetic methodologies. Successfully constructing such a molecule demonstrates the power and precision of modern organic synthesis.

Furthermore, developing efficient and flexible synthetic routes is crucial for producing this compound and its analogues in quantities sufficient for biological evaluation. Access to these compounds allows researchers to explore their structure-activity relationships (SAR), potentially leading to the discovery of new therapeutic agents. Strategies that utilize inexpensive and readily available starting materials, such as the chiral precursor L-tryptophan, enhance the practicality and appeal of these synthetic endeavors. researchgate.net

Synthetic Strategies and Methodologies

Chemists have developed several distinct strategies to construct the challenging framework of this compound. These approaches often rely on powerful chemical reactions to build the core structure efficiently and with control over the three-dimensional arrangement of atoms (stereochemistry).

Aza-Diels-Alder Reactions as Key Steps

A highly efficient and concise total synthesis of racemic this compound, denoted as (±)-Lapatin B, has been accomplished in just five steps. nih.govacs.org The cornerstone of this strategy is a 2-aza-Diels-Alder reaction. nih.gov This key cycloaddition step forges the complex spirocyclic system of the molecule. nih.govacs.org

The reaction is catalyzed by Brønsted acids, which have been shown to improve the reaction's efficiency and selectivity. nih.govacs.org This synthetic route has also been successfully applied to the construction of related spiro-quinazoline structures, demonstrating its utility in generating analogues of this compound. nih.gov

| Key Reaction | Components | Catalyst | Significance |

| 2-Aza-Diels-Alder | 2-Azadiene precursor and Methyleneoxindole | Brønsted Acids (e.g., TfOH) | Forms the core spiro-quinazoline structure with improved selectivity. acs.org |

Stereoselective and Enantioselective Synthesis

Controlling the stereochemistry during the synthesis of this compound is a critical objective. In the aza-Diels-Alder approach, the use of Brønsted acid catalysts provides improved exo selectivity, which is a form of diastereocontrol that dictates the relative orientation of the newly formed stereocenters. acs.org

A distinct approach to achieve an enantioselective synthesis—producing a single enantiomer rather than a racemic mixture—involves the use of a chiral starting material. The synthesis of the specific enantiomer (−)-Lapatin B has been successfully achieved by starting from a naturally occurring chiral molecule. researchgate.net

Synthesis from Chiral Pool Precursors (e.g., L-Tryptophan)

An effective strategy for the enantioselective synthesis of (−)-Lapatin B begins with L-tryptophan, an inexpensive and abundant amino acid. researchgate.net This "chiral pool" approach leverages the predefined stereochemistry of the starting material to direct the stereochemical outcome of the final product. researchgate.net This method avoids the need for a late-stage separation of enantiomers or a complex asymmetric catalyst. Key reactions in this synthetic pathway include an oxidative cyclization and a crucial indole-to-oxindole transformation in the penultimate step. researchgate.net

Other Cyclization and Rearrangement Reactions

Beyond the primary cycloaddition, other cyclization and rearrangement reactions are essential for completing the synthesis of this compound. In the route featuring the aza-Diels-Alder reaction, a final acid-catalyzed cyclization step is required to form the lactam ring of (±)-Lapatin B from its precursor. acs.org The synthesis starting from L-tryptophan involves a key indole-to-oxindole transformation, a type of rearrangement that constructs the oxindole (B195798) portion of the spirocyclic core. researchgate.net Additionally, rearrangements such as the conversion of an iminobenzoxazine to a quinazolinone have been employed in the synthesis of related alkaloids, showcasing a valuable tool for constructing the quinazolinone moiety. researchgate.net

Synthetic Challenges and Advancements

The primary challenge in the synthesis of this compound lies in the construction of its sterically congested spiro-oxindole quinazolinone core with the correct relative and absolute stereochemistry. An early and significant advancement was the development of a concise, five-step total synthesis of (±)-Lapatin B. acs.org The key innovation in this route was the implementation of a Brønsted acid-catalyzed 2-aza-Diels-Alder reaction, which provided an elegant and efficient method for accessing the racemic form of the natural product and its analogues. nih.govacs.org

A further major advancement was the successful enantioselective synthesis of (−)-Lapatin B. researchgate.net By utilizing L-tryptophan as a chiral starting material, chemists were able to overcome the challenge of controlling the absolute stereochemistry of the final molecule, providing access to the naturally occurring enantiomer for further study. researchgate.net The development of these distinct synthetic pathways represents a significant achievement in the field of natural product synthesis.

Structural Modifications and Analogue Development

Design and Synthesis of Lapatinib Analogues

The core structure of Lapatinib is a 4-anilinoquinazoline (B1210976) scaffold, which serves as a template for the design of new derivatives. nih.gov This scaffold is a key element in the development of novel EGFR tyrosine kinase inhibitors. researchgate.net The synthesis of Lapatinib analogues generally involves multi-step processes, often focusing on modifications at three key positions: the quinazoline (B50416) core, the C4 aniline (B41778) group, and the side chain at the C6 or C7 position of the quinazoline ring. nih.gov

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For Lapatinib, SAR studies have revealed that even minor modifications to its structure can significantly impact its inhibitory potency and selectivity.

Researchers have explored various substitutions on the Lapatinib scaffold. For instance, the introduction of a 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety at the C4 position of the quinazoline core has been shown to produce highly potent analogues. nih.gov One such analogue, compound 6j , demonstrated an IC₅₀ value of 1.8 nM against EGFR, which is six times more potent than Lapatinib itself. nih.gov

Modifications to the side chain have also been a key area of investigation. Changing the straight alkyl side chain of Lapatinib to a branched one has been shown to result in derivatives with significant inhibitory effects on HER1/HER2 and their downstream signaling proteins. mdpi.com

The following table summarizes the in vitro inhibitory activities of selected Lapatinib analogues against EGFR and HER2 kinases.

| Compound | Modification | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) |

|---|---|---|---|

| Lapatinib | Reference Compound | 10.8 | 9.2 |

| Compound 6j | Introduction of a 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety and a 6-(nitroimidazole-1H-alkyloxyl) moiety | 1.8 | 87.8 |

| Compound 6k | Thiazolyl–pyrazoline hybrid | 14 | 27 |

| Compound 6e | Thiazolyl–pyrazoline hybrid | 9 | 13 |

Data sourced from multiple studies for illustrative purposes. nih.govselleckchem.comnih.gov

Rational design strategies have been instrumental in the development of novel Lapatinib analogues. These approaches leverage the understanding of the three-dimensional structure of the target kinases and the binding mode of Lapatinib to design new molecules with improved properties.

One common rational design approach involves the use of molecular docking and molecular dynamics simulations. nih.gov These computational techniques allow researchers to predict how a designed analogue will bind to the ATP-binding pocket of EGFR and HER2, providing insights into potential improvements in affinity and selectivity. For example, the design of thiazolyl–pyrazoline hybrids as dual EGFR/HER2 inhibitors was guided by molecular modeling studies to confirm their binding modes. nih.gov

Another strategy is to introduce moieties that can exploit specific features of the tumor microenvironment. For instance, the incorporation of a 2-nitroimidazole (B3424786) group into the Lapatinib scaffold was a rational approach to target the hypoxic conditions often found in solid tumors. nih.gov

Furthermore, medicinal chemistry strategies have been employed to improve the physicochemical properties of Lapatinib analogues, such as aqueous solubility, without compromising their anti-parasitic potency in the context of drug repurposing. researchgate.net

Biological Activities and Research Mechanisms of Lapatin B

In vitro Research Models and Assays Utilized in the Study of Lapatin B

The biological activities and mechanisms of action of this compound have been extensively investigated through a variety of in vitro models and assays. These studies have been crucial in elucidating its effects, primarily its anti-cancer properties, and have also shed light on its influence on inflammatory pathways.

Cell-Based Models for Anticancer Research

A wide array of cancer cell lines has been employed to study the efficacy and molecular underpinnings of this compound's anti-proliferative and pro-apoptotic effects. These in vitro models are selected based on their expression of specific molecular targets of this compound, such as the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR).

Breast Cancer Cell Lines: Breast cancer cell lines are the most extensively used models for evaluating this compound, given its clinical relevance in treating HER2-positive breast cancer. Studies have utilized a panel of cell lines with varying HER2 and EGFR expression levels to understand the determinants of sensitivity and resistance. For instance, HER2-overexpressing cell lines like SKBR3, BT-474, and MDA-MB-453 are frequently used to demonstrate the potent inhibitory effects of this compound. spandidos-publications.comspandidos-publications.com In contrast, non-HER2-overexpressing lines such as MDA-MB-231 and MDA-MB-468 have been used as controls to establish the selectivity of the compound. spandidos-publications.com

Gastric Cancer Cell Lines: The anti-cancer effects of this compound have also been investigated in HER2-positive gastric cancer cell lines. Research has demonstrated its ability to inhibit the proliferation of these cells in a concentration-dependent manner.

Pancreatic Cancer Cell Lines: In vitro studies on pancreatic cancer cell lines, including MiaPaca-2, PANC-1, Capan-1, and Capan-2, have been conducted to explore the anti-tumor potential of this compound in this malignancy. nih.gov

Other Cancer Cell Lines: The activity of this compound has been assessed in a variety of other cancer cell lines, including those derived from lung, esophageal, and endometrial cancers, to evaluate its broader therapeutic potential. spandidos-publications.com

Interactive Data Table: Cancer Cell Lines Used in this compound Research

| Cell Line | Cancer Type | Key Characteristics | Reference |

| SKBR3 | Breast Cancer | HER2-overexpressing | spandidos-publications.comspandidos-publications.com |

| BT-474 | Breast Cancer | HER2-overexpressing | |

| MDA-MB-453 | Breast Cancer | HER2-overexpressing | spandidos-publications.com |

| MDA-MB-231 | Breast Cancer | Triple-Negative | spandidos-publications.com |

| MDA-MB-468 | Breast Cancer | Triple-Negative | spandidos-publications.com |

| OE19 | Gastric Cancer | HER2-positive | |

| ESO26 | Gastric Cancer | HER2-positive | |

| MiaPaca-2 | Pancreatic Cancer | nih.gov | |

| PANC-1 | Pancreatic Cancer | nih.gov | |

| Capan-1 | Pancreatic Cancer | nih.gov | |

| Capan-2 | Pancreatic Cancer | nih.gov |

3D Culture Models: To better mimic the in vivo tumor microenvironment, three-dimensional (3D) culture models have been utilized. For example, mammosphere formation assays are used to investigate the effect of this compound on cancer stem/progenitor cell populations.

Assays for Assessing Biological Activity and Mechanisms

A variety of in vitro assays are employed to quantify the effects of this compound on cancer cells and to dissect its mechanisms of action.

Cell Proliferation and Viability Assays:

MTT and CellTiter-Glo Assays: These colorimetric and luminescent assays are widely used to measure cell viability and proliferation. They have been instrumental in determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Clonogenic Assays: This assay assesses the ability of a single cell to grow into a colony, providing insight into the long-term anti-proliferative effects of this compound.

Apoptosis Assays:

Annexin V/Propidium Iodide Staining: This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis (programmed cell death) induced by this compound.

Caspase 3/7 Activity Assays: These assays measure the activity of key executioner caspases in the apoptotic pathway, providing a biochemical readout of apoptosis induction.

Protein Analysis and Signaling Pathway Investigation:

Western Blotting: This technique is extensively used to examine the expression and phosphorylation status of key proteins in signaling pathways targeted by this compound. It has been crucial in demonstrating that this compound inhibits the phosphorylation of EGFR, HER2, and downstream effectors like Akt and ERK1/2.

Immunoprecipitation Assays: These assays are used to study protein-protein interactions and have been employed to investigate the molecular mechanisms of this compound's action.

Gene Expression Analysis:

RT-qPCR: Reverse transcription-quantitative polymerase chain reaction is used to measure the expression levels of specific genes in response to this compound treatment.

Interactive Data Table: In Vitro Assays for this compound Research

| Assay Type | Purpose | Key Findings with this compound | Reference |

| Cell Proliferation/Viability (MTT, CellTiter-Glo) | Measures the effect on cancer cell growth | Potent inhibition of proliferation in HER2-overexpressing cells | |

| Clonogenic Assay | Assesses long-term survival and proliferation | Reduction in the colony-forming ability of cancer cells | |

| Annexin V/Propidium Iodide Staining | Detects and quantifies apoptosis | Induction of apoptosis in sensitive cancer cell lines | |

| Caspase 3/7 Activity Assay | Measures key apoptotic enzyme activity | Increased caspase activity, confirming apoptosis induction | |

| Western Blotting | Analyzes protein expression and phosphorylation | Inhibition of EGFR, HER2, Akt, and ERK1/2 phosphorylation | |

| Mammosphere Formation Assay | Evaluates the effect on cancer stem-like cells | Reduction in mammosphere formation, suggesting an effect on cancer stem cells | |

| Electrophoretic Mobility Shift Assay (EMSA) | Detects protein-DNA interactions | Inhibition of NF-κB DNA binding activity | spandidos-publications.com |

| Luciferase Reporter Gene Assay | Measures promoter activity | Modulation of NF-κB transcriptional activity |

In vitro Models for Anti-Inflammatory Research

Beyond its well-documented anti-cancer effects, in vitro studies have explored the anti-inflammatory properties of this compound.

Cellular Models: Studies have utilized HER2-overexpressing breast cancer cell lines, such as SKBR3 and MDA-MB-453, to investigate the effect of this compound on inflammatory signaling pathways. spandidos-publications.com

Assays for Inflammatory Pathway Modulation:

Electrophoretic Mobility Shift Assay (EMSA): This assay has been used to demonstrate that this compound can inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. spandidos-publications.com This inhibition was observed in a dose-dependent manner in HER2-overexpressing breast cancer cells. spandidos-publications.com

Western Blotting: This technique has been employed to show that this compound reduces the phosphorylation of IκB-α, an inhibitor of NF-κB, thereby preventing its activation. spandidos-publications.com This effect is thought to be mediated through the PI3K/Akt signaling pathway. spandidos-publications.com

Luciferase Reporter Gene Assays: These assays have been used to confirm the inhibitory effect of this compound on NF-κB transcriptional activity.

Interestingly, contrasting effects have been observed in triple-negative breast cancer (TNBC) cells, where this compound was found to induce NF-κB activation. nih.govnih.gov This activation was shown to be independent of EGFR/HER2 inhibition and involved Src family kinase (SFK)-dependent phosphorylation of p65 and IκBα. nih.govnih.gov

Advanced Research Methodologies for Lapatin B Investigation

High-Resolution Mass Spectrometry (HRMS) and Tandem MS/MS

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the definitive identification and quantification of Lapatinib and its related substances. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments.

Tandem MS/MS further enhances structural analysis by isolating a specific ion (the precursor ion) and subjecting it to fragmentation through collision-induced dissociation. The resulting fragment ions (product ions) create a specific fragmentation pattern that serves as a structural fingerprint of the molecule. For Lapatinib, a common transition monitored in MS/MS experiments involves the precursor ion at a mass-to-charge ratio (m/z) of 581, which fragments to a prominent product ion at m/z 364. nih.gov This specific transition is frequently used for sensitive and selective quantification of Lapatinib in complex biological matrices like human plasma. nih.gov

Liquid chromatography is almost universally coupled with MS/MS (LC-MS/MS) for these analyses, providing a robust method for separating Lapatinib from other compounds before detection. nih.govnih.govmdpi.com This technique has been validated over linear ranges suitable for clinical and research applications, demonstrating high precision and accuracy. nih.govnih.gov

| Technique | Parameter | Observed Value for Lapatinib | Application |

|---|---|---|---|

| HRMS (ESI) | [M+H]⁺ m/z | ~581.14 | Elemental Composition Confirmation |

| Tandem MS/MS | Precursor Ion (m/z) | 581 | Quantification & Structural ID |

| Tandem MS/MS | Product Ion (m/z) | 364 | Quantification & Structural ID |

Advanced NMR Techniques for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the unambiguous determination of the chemical structure of Lapatinib. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide detailed information about the chemical environment of each atom in the molecule.

Advanced two-dimensional (2D) NMR experiments provide further insight by showing correlations between different nuclei, which helps in assigning complex spectra and elucidating the molecule's connectivity and spatial arrangement. nih.gov For Lapatinib and its close analogues, specific chemical shifts (δ) in ¹H and ¹³C NMR spectra correspond to the unique atomic positions within its quinazoline (B50416), furan, and substituted phenyl rings. nih.gov For instance, the analysis of novel isomeric dimer impurities discovered during the manufacturing of Lapatinib relies heavily on these advanced NMR techniques for complete structural assessment. researchgate.net These methods are crucial for confirming the identity of the primary compound and for characterizing any related substances or impurities. researchgate.net

| Nucleus | Chemical Shift (δ) Range (ppm) | Information Provided |

|---|---|---|

| ¹H NMR | 7.1 - 9.8 | Aromatic and Amine Protons |

| ¹H NMR | 3.9 - 4.7 | Methylene (B1212753) and Methine Protons in Side Chains |

| ¹³C NMR | 102 - 157 | Aromatic and Heterocyclic Carbons |

| ¹³C NMR | 29 - 70 | Aliphatic Carbons in Side Chains |

X-ray Crystallography for Absolute Structure Determination (if applicable to Lapatinib or close analogues)

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule in its solid state. youtube.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise position of each atom can be determined.

For Lapatinib, crystallographic studies provide definitive proof of its molecular geometry, bond lengths, bond angles, and stereochemistry. Furthermore, crystal structures of Lapatinib in complex with its target proteins, such as the human epidermal growth factor receptor 2 (HER2), have been determined. researchgate.net For example, the binding mode of Lapatinib within the ATP-binding site of the HER4 kinase domain (a close analogue of HER2) has been elucidated and is available in the Protein Data Bank (PDB ID: 3BBT). researchgate.net These complex structures are vital for understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are responsible for its inhibitory activity. researchgate.net Advanced synchrotron X-ray diffraction techniques have also been employed to study the local molecular structure of amorphous Lapatinib dispersions, which is important for understanding its physical stability in pharmaceutical formulations. nih.gov

Computational Chemistry Approaches

Computational chemistry provides powerful in-silico tools to complement experimental findings, offering insights into the behavior of Lapatinib at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as Lapatinib) to a second molecule (a receptor, typically a protein). nih.gov Numerous docking studies have been performed to investigate the interaction of Lapatinib with the ATP-binding sites of its target kinases, EGFR and HER2. nih.govnih.govresearchgate.net These studies utilize the known crystal structures of these proteins (e.g., PDB IDs 1M17 for EGFR and 3RCD for HER2) as a template. nih.gov The results of these simulations reveal the specific binding pose of Lapatinib within the active site and identify key amino acid residues that form interactions, such as hydrogen bonds with residues like Thr862 and hydrophobic interactions with Leu726 and Val734. nih.govresearchgate.net Docking scores, which are estimates of binding free energy, are calculated to rank potential binding modes and compare the affinity of Lapatinib to other inhibitors. nih.gov

Quantum Mechanical (QM) calculations offer a highly accurate method for predicting various molecular properties based on the principles of quantum physics. rsc.orgnih.gov While computationally intensive, QM methods like Density Functional Theory (DFT) can be used to predict spectroscopic data for molecules like Lapatinib. nih.gov For example, QM calculations can predict NMR chemical shifts with high accuracy. nih.gov These predicted spectra can be compared against experimental data to help with the assignment of complex spectra or to confirm the proposed structure of a newly synthesized analogue or a previously unidentified impurity. QM methods provide a fundamental understanding of the electronic structure of the molecule, which governs its reactivity and spectroscopic properties. rsc.org

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. youtube.com For Lapatinib, MD simulations have been performed to analyze the stability of its binding pose within the kinase active site as predicted by molecular docking. nih.govfrontiersin.org These simulations, which can run for hundreds of nanoseconds, show how the Lapatinib-protein complex moves and flexes, confirming that the key interactions are maintained over time. nih.gov MD simulations also provide insights into the conformational changes that may occur upon ligand binding and can be used to calculate binding free energies using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA), offering a more rigorous assessment of binding affinity than docking scores alone. nih.govfrontiersin.org

Bioassay-Guided Fractionation Techniques

Extensive searches of scientific literature and chemical databases did not yield any information on a compound referred to as "Lapatin B." Therefore, this section will describe the methodology of bioassay-guided fractionation as a general technique used in the discovery of novel, biologically active chemical compounds.

Bioassay-guided fractionation is a pivotal strategy in natural product chemistry for the systematic isolation of bioactive compounds from complex mixtures, such as plant or marine organism extracts. nih.govsemanticscholar.org This approach iteratively pairs chemical separation techniques with biological assays to pinpoint and isolate the specific molecules responsible for a desired biological effect, such as cytotoxicity against cancer cell lines. nih.govnih.gov The fundamental principle is to fractionate a biologically active crude extract into simpler mixtures and test each fraction for the activity of interest. The most potent fraction is then selected for further separation, and this process is repeated until a pure, active compound is isolated. plos.org

The process begins with a crude extract from a biological source, for instance, a marine sponge, that has demonstrated interesting activity in an initial screening. nih.govmdpi.commdpi.com This extract is then subjected to a primary fractionation step, often using liquid-liquid partitioning or column chromatography, to separate compounds based on general properties like polarity. slideshare.net Each resulting fraction is then evaluated in a relevant biological assay—for example, a cytotoxicity assay using a panel of human cancer cell lines. nih.govmdpi.com

The fraction exhibiting the highest activity becomes the focus of the subsequent stage of purification. plos.org This "active" fraction is subjected to more refined chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which separates the components with greater resolution. mdpi.com The bioassay is performed again on these sub-fractions. This cycle of separation and biological testing continues, progressively narrowing down the complexity of the mixture until a single, pure compound is obtained that accounts for the bioactivity observed in the crude extract. nih.govplos.org

Detailed research findings from a typical bioassay-guided fractionation process are often presented in tabular form to track the potency and yield through each stage of purification. The following table provides a representative example of data from a hypothetical bioassay-guided fractionation of a marine sponge extract for cytotoxic compounds.

Table 1: Illustrative Example of Bioassay-Guided Fractionation for Cytotoxic Activity

In this example, the initial crude extract shows moderate cytotoxic activity. After the first fractionation, the dichloromethane (B109758) fraction is identified as the most potent. Subsequent fractionation of this active fraction leads to sub-fraction D-7, which has significantly lower IC₅₀ value, indicating higher potency. Finally, the isolation of Pure Compound X from sub-fraction D-7 reveals a substance with very high cytotoxic activity, demonstrating the successful application of the bioassay-guided fractionation process to concentrate and isolate the active principle from a complex mixture. mdpi.combrieflands.com

Chemical Compounds Mentioned

Table 2: List of Chemical Compounds

Future Directions in Lapatin B Research

Exploration of Undiscovered Natural Sources

Currently, Lapatin B is known to be produced by Penicillium lapatayae semanticscholar.org. However, the diverse nature of natural products, particularly alkaloids from fungal sources, suggests that other organisms may also produce this compound or structurally related compounds. Research into undiscovered natural sources, such as other fungal species, including endophytic fungi, could lead to the identification of new or more abundant sources of this compound. The isolation of other spiroquinazoline (B1250128) alkaloids from different fungal species, including endophytes associated with plants like Murraya paniculata, supports the potential for discovering additional natural producers of this class of compounds researchgate.netmdpi.com. Exploring these untapped reservoirs could facilitate research by providing more accessible or higher-yielding sources of this compound for further investigation.

Deeper Elucidation of Biosynthetic Pathways

Understanding the biosynthetic pathway of this compound is crucial for potential future biotechnological production and for the discovery of related natural products. While it is understood that amino acids like tryptophan play a role in the biosynthesis of spiroquinazoline alkaloids, and this compound's structure suggests the incorporation of L-tryptophan, the specific enzymatic steps and intermediates involved in the formation of the unique spirocyclic system of this compound are not fully elucidated researchgate.net. Future research should focus on identifying the genes and enzymes responsible for this compound biosynthesis in Penicillium lapatayae. Techniques such as genome sequencing, transcriptomics, and enzyme assays could provide detailed insights into this complex process. A deeper understanding of the biosynthetic machinery could potentially enable metabolic engineering approaches to enhance this compound production or to generate novel analogs.

Development of Novel Synthetic Routes

The total synthesis of this compound has been reported through various approaches, including a 5-step total synthesis utilizing a key aza-Diels-Alder reaction and enantioselective synthesis starting from L-tryptophan semanticscholar.orgrsc.orgacs.orgacs.orgresearchgate.netfigshare.comnih.gov. While these achievements are significant, the development of novel synthetic routes remains an important area for future research. The focus should be on developing more efficient, cost-effective, stereoselective, and environmentally sustainable synthetic strategies. Exploring new chemical methodologies, catalytic reactions, and protecting group strategies could lead to improved access to this compound and its analogs for biological evaluation and further study. The complexity of the spiroquinazoline core presents ongoing challenges and opportunities for innovative synthetic solutions.

Comprehensive Biological Target Identification and Mechanistic Studies

Preliminary research indicates that this compound exhibits inhibitory activity against EBOB binding semanticscholar.org. However, a comprehensive understanding of its full biological target profile and detailed mechanisms of action is currently lacking. Future research needs to involve systematic screening of this compound against a wide range of biological targets, including enzymes, receptors, and cellular pathways, to identify all relevant interactions. Techniques such as activity-based protein profiling, thermal proteome profiling, and high-throughput screening assays can be employed for this purpose. Furthermore, detailed mechanistic studies are required to understand how this compound interacts with its identified targets at the molecular level and the downstream cellular effects of these interactions. This is crucial for determining the therapeutic potential of this compound and for rational drug design efforts.

Q & A

Q. How should researchers design trials to address lapatinib’s cardiotoxicity risks in vulnerable populations?

- Answer : Incorporate echocardiography (LVEF monitoring) at baseline and every 3 months. Stratify patients by prior anthracycline exposure and use propensity scoring to adjust for confounding variables. Report adverse events per MedDRA terminology and adhere to FDA’s ICH E6(R3) guidelines for safety reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.